molecular formula C13H12N2O4 B1463981 Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 339030-40-9

Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B1463981
CAS RN: 339030-40-9
M. Wt: 260.24 g/mol
InChI Key: MVKWJPUFMPFSNN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the CAS Number: 339030-40-9 . It has a molecular weight of 260.25 and its IUPAC name is ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O4/c1-2-19-13(18)12-10(16)8-11(17)15(14-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 260.25 . The InChI code is 1S/C13H12N2O4/c1-2-19-13(18)12-10(16)8-11(17)15(14-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .

Scientific Research Applications

Antioxidant Analysis Methods

Research highlights the importance of various analytical methods used to determine antioxidant activity, which could be applied to compounds like Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Methods such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Ferric Reducing Antioxidant Power (FRAP) test, among others, are critical for assessing the antioxidant capacity of complex samples. These methods rely on chemical reactions and spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions being analyzed, offering insights into the kinetics and equilibrium states of antioxidant processes (Munteanu & Apetrei, 2021).

Structure-Activity Relationships of Antioxidants

Another area of research examines the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), which could be analogous to the structure-function analysis of this compound in terms of antioxidant activity. Studies suggest that certain structural features, such as the presence of an unsaturated bond on the side chain and the modification of the aromatic ring, significantly influence antioxidant effectiveness. These findings underscore the importance of molecular structure in determining the antioxidant potential of compounds (Razzaghi-Asl et al., 2013).

Neuroprotective and Anti-inflammatory Activities

Research on Ethyl ferulate, a phenylpropanoid similar in structure to this compound, reveals its potential neuroprotective and anti-inflammatory activities. Ethyl ferulate has been studied for its antioxidant, neuroprotective, and anti-inflammatory properties, which could be relevant for the scientific applications of this compound. The exploration of Ethyl ferulate in nutraceutical and pharmaceutical industries highlights the potential of structurally similar compounds in medicinal research (Cunha et al., 2019).

Antioxidant Capacity Reaction Pathways

The study of ABTS/PP Decolorization Assay elucidates the reaction pathways involved in antioxidant capacity assays, which could be applicable to this compound. This research provides insight into how some antioxidants form coupling adducts with radical species, while others undergo oxidation without coupling. Understanding these pathways helps clarify the mechanisms and kinetics of antioxidant processes, which is crucial for evaluating the antioxidant capacity of compounds (Ilyasov et al., 2020).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved data, related compounds have shown neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The potential future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . This could lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(18)12-10(16)8-11(17)15(14-12)9-6-4-3-5-7-9/h3-8,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKWJPUFMPFSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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